5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanesulfonyl group: This step might involve the reaction of the pyrimidine derivative with methanesulfonyl chloride in the presence of a base.
Coupling with 2-methylphenyl groups: This can be done using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential therapeutic agent for diseases where pyrimidine derivatives have shown efficacy.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyrimidine: A simpler pyrimidine derivative.
N-(2-Methylphenyl)pyrimidine-4-carboxamide: Lacks the methanesulfonyl group.
2-Methylphenylmethanesulfonylpyrimidine: Lacks the chloro group.
Uniqueness
The uniqueness of 5-CHLORO-N-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H18ClN3O3S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-7-3-5-9-15(13)12-28(26,27)20-22-11-16(21)18(24-20)19(25)23-17-10-6-4-8-14(17)2/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
YGVLTSBPABWACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C)Cl |
Origin of Product |
United States |
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